![molecular formula C14H20O3 B14220043 1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene CAS No. 831171-14-3](/img/structure/B14220043.png)
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene is an organic compound with a complex structure that includes both methoxy and alkoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene typically involves the alkylation of 1,3-dimethoxybenzene with an appropriate alkyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkene moiety can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and alkoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxybenzene: Lacks the alkoxy group, making it less complex.
1,3-Dimethoxy-5-(2-phenylethyl)benzene: Contains a different alkyl group, leading to variations in chemical properties and reactivity.
Uniqueness
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene is unique due to the presence of both methoxy and alkoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
831171-14-3 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-(3-methylpent-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C14H20O3/c1-6-10(2)11(3)17-14-8-12(15-4)7-13(9-14)16-5/h6-9,11H,1-5H3 |
Clé InChI |
OUSNRJJMGLANCF-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(C)OC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


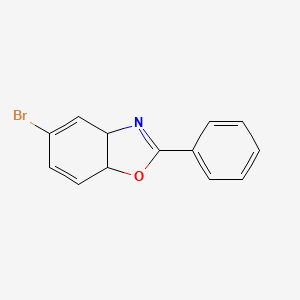

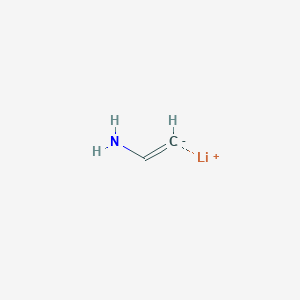
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
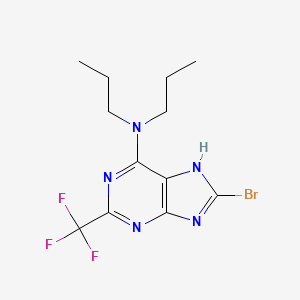
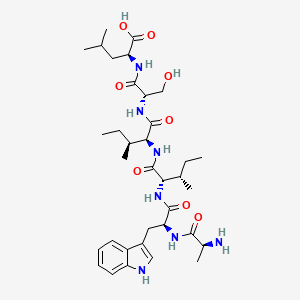
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
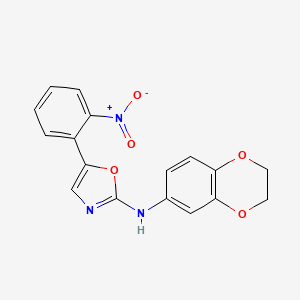
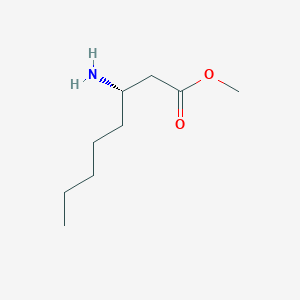
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
